Aspirin

C9H8O4

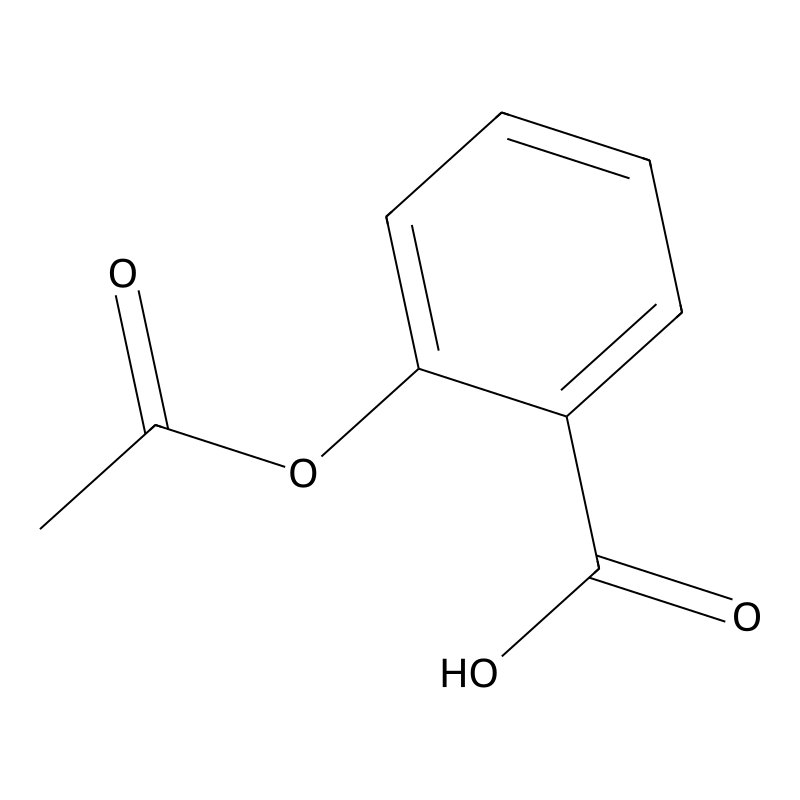

CH3COOC6H4COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H8O4

CH3COOC6H4COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether; less sol in anhydrous ether

In water, 4,600 mg/L at 25 °C

Solubility in water, g/100ml at 15 °C: 0.25 (poor)

(77 °F): 0.3%

Synonyms

Canonical SMILES

Cardiovascular Disease Prevention

One of the most established areas of research is aspirin's role in preventing cardiovascular disease. Aspirin works by inhibiting an enzyme called cyclooxygenase (COX), which plays a role in blood clotting and inflammation. By reducing COX activity, aspirin can help prevent blood clots from forming in arteries, thereby lowering the risk of heart attack and stroke Agency for Healthcare Research and Quality: .

Research suggests that low-dose aspirin therapy can be beneficial for secondary prevention, meaning it can reduce the risk of future cardiovascular events in individuals who have already had a heart attack or stroke National Institutes of Health: . However, the evidence for using aspirin for primary prevention, in healthy individuals without a history of cardiovascular disease, is less clear and depends on individual risk factors National Institutes of Health: .

Cancer Prevention

Another area of active research is the potential of aspirin to prevent certain types of cancer. Studies have shown that regular aspirin use may be associated with a reduced risk of colorectal cancer National Institutes of Health: . The mechanism behind this potential benefit is still being investigated, but it may be related to aspirin's anti-inflammatory properties and its ability to suppress the growth of cancer cells.

Other Potential Applications

Research is ongoing to explore the use of aspirin in various other conditions. These include:

- Neurodegenerative diseases: Aspirin's anti-inflammatory effects are being investigated for their potential role in preventing or slowing the progression of Alzheimer's disease and other neurodegenerative conditions National Institutes of Health: .

- Pre-eclampsia: Low-dose aspirin therapy is being studied as a potential way to prevent pre-eclampsia, a pregnancy complication characterized by high blood pressure and other symptoms National Institutes of Health: .

- COVID-19: Some preliminary studies have suggested that aspirin may have a role in reducing the severity of COVID-19 infection, but more research is needed to confirm these findings National Institutes of Health: .

Aspirin has the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. It appears as colorless to white crystalline powder and is odorless unless exposed to moisture, which can impart a vinegar-like smell due to acetic acid formation . Aspirin is classified as an irreversible inhibitor of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins and thromboxanes from arachidonic acid .

Aspirin's primary mechanism of action involves inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 []. These enzymes are responsible for the production of prostaglandins, which play a role in pain, fever, and inflammation. By inhibiting COX enzymes, Aspirin reduces the production of prostaglandins, leading to its pain-relieving and anti-inflammatory effects.

- Toxicity: Aspirin can cause stomach upset, heartburn, and gastrointestinal bleeding at high doses or with prolonged use. It can also be dangerous for individuals with certain medical conditions like asthma or peptic ulcers.

- Flammability: Aspirin is not highly flammable but can burn under certain conditions.

- Reactivity: Aspirin can react with other medications, so it's crucial to consult a doctor before taking it with other drugs.

- Hydrolysis: Aspirin can hydrolyze in both acidic and basic conditions to yield salicylic acid and acetic acid. This reaction is significant in understanding its stability and degradation in various environments .

- Esterification: The synthesis of aspirin involves the reaction between salicylic acid and acetic anhydride, where salicylic acid acts as a nucleophile attacking the carbonyl carbon of acetic anhydride, resulting in the formation of aspirin and acetic acid .

- Deacetylation: In vivo, aspirin is converted into its active metabolite, salicylate, primarily in the liver. This process involves the removal of the acetyl group from aspirin .

Aspirin exhibits several biological activities:

- Analgesic: It alleviates pain by inhibiting cyclooxygenase enzymes, thereby reducing prostaglandin synthesis which sensitizes pain receptors .

- Antipyretic: Aspirin lowers fever through its action on the hypothalamus to promote heat dissipation.

- Anti-inflammatory: It reduces inflammation by inhibiting the production of inflammatory mediators.

- Antiplatelet: Aspirin irreversibly inhibits platelet aggregation by blocking thromboxane A₂ production, making it useful for cardiovascular disease prevention .

The most common method for synthesizing aspirin involves:

- Reacting Salicylic Acid with Acetic Anhydride:

Aspirin has numerous applications:

- Pain Relief: Used for headaches, muscle aches, arthritis, and other pain conditions.

- Cardiovascular Health: Prescribed for preventing heart attacks and strokes due to its antiplatelet effects.

- Anti-inflammatory Conditions: Used in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Aspirin can interact with various medications:

- Anticoagulants: It may enhance the effects of anticoagulant drugs due to its antiplatelet properties.

- Urate Secretion: Aspirin can inhibit urate secretion; hence it should be used cautiously in patients with gout .

- Other NSAIDs: Concurrent use with other NSAIDs may increase the risk of gastrointestinal bleeding.

Aspirin shares similarities with several other compounds that also exhibit analgesic or anti-inflammatory properties. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Aspirin | C₉H₈O₄ | Irreversible inhibition of cyclooxygenase enzymes | Antiplatelet effects; used for cardiovascular protection |

| Ibuprofen | C₁₃H₁₈O₂ | Reversible inhibition of cyclooxygenase | Less gastrointestinal side effects than aspirin |

| Naproxen | C₁₃H₁₁O₂ | Reversible inhibition of cyclooxygenase | Longer duration of action compared to aspirin |

| Acetaminophen | C₈H₉NO₂ | Inhibits prostaglandin synthesis primarily in the CNS | Does not have significant anti-inflammatory effects |

Aspirin's unique ability to irreversibly inhibit cyclooxygenase enzymes distinguishes it from other NSAIDs that provide reversible inhibition. This characteristic contributes significantly to its role in cardiovascular health.

Aspirin, chemically known as acetylsalicylic acid, possesses the molecular formula C₉H₈O₄ [1] [2] [3] [4] with an extended structural representation of CH₃COOC₆H₄COOH [4] [5]. The compound exhibits a molar mass of 180.159 grams per mole [3] [4] [5] and a monoisotopic mass of 180.042259 daltons [3]. The molecular architecture comprises nine carbon atoms, eight hydrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration [1] [2].

The structural framework of aspirin consists of a benzene ring serving as the core aromatic system, with two distinct substituent groups positioned in the ortho configuration. The first substituent is a carboxylic acid functional group (-COOH), while the second is an acetyl ester group (-OCOCH₃) [6] [7]. This particular arrangement creates a molecule with both hydrophilic and lipophilic characteristics, contributing to its unique pharmacological properties.

The molecular geometry of aspirin is predominantly planar, particularly regarding the benzene ring and the carboxyl groups, which adopt sp² hybridization states [4] [5] [8]. This planar configuration results from the aromatic nature of the benzene ring and the conjugated system formed by the functional groups attached to it.

Functional Groups Analysis

Aspirin contains three primary functional groups that define its chemical behavior and reactivity: the carboxyl group, the ester group, and the aromatic ring system [6] [7]. Each functional group contributes distinct chemical properties and influences the overall molecular behavior.

The carboxyl functional group (-COOH) represents one of the most prominent features of the aspirin molecule, responsible for its acidic nature and ability to participate in acid-base reactions [6]. This group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a hydroxyl group. The carboxyl group significantly affects the water solubility of aspirin and enables it to cross cell membranes and bind to biological targets [6]. Furthermore, this functional group plays a crucial role in the mechanism of action, particularly in the inhibition of cyclooxygenase enzymes [6].

The ester functional group (-COO-) in aspirin results from the acetylation of the hydroxyl group of salicylic acid [6]. This esterification reaction enhances the stability and efficacy of the compound while reducing its direct irritating effects on the stomach lining [6]. The ester group undergoes hydrolysis in the body, converting aspirin into its active metabolite, salicylic acid [6]. The presence of the ester group also affects the lipophilicity of the molecule, influencing its absorption and distribution to various tissues [6].

The aromatic ring structure, consisting of a benzene ring with six π-electrons, contributes to the molecular stability through resonance stabilization [6]. This aromatic system permits the compound to participate in hydrophobic interactions and affects its binding affinity to enzymes and receptors [6]. The electronic properties of the benzene ring also influence the reactivity of neighboring functional groups, thereby determining the compound's chemical behavior and stability [6].

Electronic and Spatial Configuration

The electronic configuration of aspirin is characterized by a complex interplay of electron-withdrawing and electron-donating effects from its various functional groups. The carboxylic acid substituent acts as a moderately deactivating group, drawing electron density away from the conjugated π system at the ortho and para positions through the inductive effect [9]. This electron withdrawal causes the proton at the C9 position to shift downfield to 8.12 parts per million, while the C7 proton appears at 7.66 parts per million in nuclear magnetic resonance spectroscopy [9].

Conversely, the acetoxy substituent functions as a moderately activating group, donating electron density through the resonance effect [9]. This electron donation causes an upfield shift of proton resonances ortho to this substituent, with the C6 proton appearing at 7.16 parts per million and the C8 proton at 7.28 parts per million [9]. The methyl group of the acetyl moiety appears as an uncoupled singlet at 2.36 parts per million due to inductive deshielding effects [9].

The spatial configuration of aspirin involves multiple conformational possibilities determined by three internal coordinates: the carboxylic acid carbon-oxygen conformation, the carbon-carboxyl conformation, and the ester carbon-oxygen conformation [10]. The most stable conformation features the carboxylic acid in the s-trans configuration, preferred by approximately 7 kilocalories per mole [10]. The ester group also preferentially adopts the s-trans conformation, stabilized by approximately 4 kilocalories per mole [10].

The molecular electrostatic potential of aspirin emphasizes the preferable binding sites and interaction features crucial for drug-receptor recognition [11]. The electron density distribution shows negative regions concentrated around the oxygen atoms, particularly those in the carboxyl and ester functional groups [11]. These regions represent potential sites for electrophilic interactions and hydrogen bonding with biological targets.

Chemical Bonds Characteristics

The chemical bonding in aspirin encompasses various types of covalent bonds, each with distinct characteristics and contributions to the overall molecular stability. The molecule contains a total of 21 sigma bonds and 5 pi bonds [12] [13], creating a robust structural framework with specific electronic properties.

The aromatic carbon-carbon bonds in the benzene ring exhibit intermediate characteristics between single and double bonds, with bond lengths ranging from 1.39 to 1.40 angstroms [10]. These bonds possess a bond order of 1.5 due to resonance stabilization, formed through sp²-sp² orbital overlap [10]. The aromatic system contributes significantly to the molecular stability through delocalized π-electron interactions.

The carbonyl bonds in both the carboxyl and ester functional groups represent double bonds with lengths ranging from 1.21 to 1.23 angstroms [10] [14]. These bonds exhibit typical characteristics of carbon-oxygen double bonds, formed through sp²-sp² hybridization with both sigma and pi components [10]. The ester carbonyl stretching vibration appears at 1753 wavenumbers, while the carboxyl carbonyl vibration occurs at 1689 wavenumbers in infrared spectroscopy [14].

The carbon-oxygen single bonds in the ester linkage have lengths ranging from 1.36 to 1.37 angstroms [10]. These bonds connect the aromatic ring to the acetyl group and play a crucial role in the conformational flexibility of the molecule [10]. The hydroxyl bond in the carboxyl group, with a length of approximately 0.96 to 0.98 angstroms, exhibits characteristic properties of oxygen-hydrogen bonds [10].

The molecule also features intramolecular hydrogen bonding interactions that contribute to conformational stability. A six-membered ring hydrogen bond can form between the carboxyl hydroxyl group and the ester oxygen, with a bond length of 1.808 angstroms [15]. An alternative eight-membered ring hydrogen bond configuration is possible, with a bond length of 1.858 angstroms, though this is less stable than the six-membered arrangement [15].

Resonance Structures and Stability

The resonance structures in aspirin contribute significantly to its overall molecular stability and chemical properties. The benzene ring exhibits characteristic aromatic resonance, with six π-electrons delocalized across the ring system [6]. This delocalization creates equivalent carbon-carbon bonds with partial double-bond character, resulting in enhanced stability compared to localized double bonds.

The carboxylate group can participate in resonance stabilization when deprotonated, with electron density delocalized between the two oxygen atoms [6]. This resonance stabilization contributes to the acidic nature of aspirin and influences its ionization behavior in aqueous solutions. The resonance forms of the carboxylate anion result in equivalent carbon-oxygen bond lengths and enhanced stability.

The ester functional group also exhibits limited resonance interaction between the carbonyl carbon and the oxygen atom of the ester linkage [6]. This resonance contributes to the planarity of the ester group and affects the reactivity of the carbonyl carbon toward nucleophilic attack during hydrolysis reactions.

Computational studies using density functional theory have revealed that the most stable conformers of aspirin involve intramolecular hydrogen bonding that creates additional stabilization [15]. The formation of these hydrogen-bonded structures represents a balance between the energetic cost of conformational distortion and the stabilization gained from the hydrogen bonding interaction [15].

The resonance stabilization in aspirin is evidenced by infrared spectroscopy, where the carbonyl stretching frequencies reflect the degree of electron delocalization [15] [14]. The carboxyl carbonyl appears at lower frequency (1689 wavenumbers) compared to the ester carbonyl (1753 wavenumbers), indicating greater resonance stabilization in the carboxyl group [14].

Aspirin manifests as a white to colorless crystalline solid or powder under standard conditions [1] [2] [3]. The compound exhibits a characteristic bitter taste [4], which contributes to its recognizable sensory profile. Under dry conditions, aspirin remains essentially odorless [2] [1], a property that reflects its molecular stability in the absence of moisture. However, when exposed to humid environments, aspirin develops a distinctive vinegar-like odor [5] [2] due to the gradual hydrolysis that produces acetic acid as a degradation product.

The crystalline nature of aspirin is fundamental to its physical identity [6] [1] [3]. The compound naturally forms well-defined crystal structures that contribute significantly to its stability and handling characteristics. Commercial aspirin tablets typically present as white, uniform spherical pellets with good visual appearance [7], although this can vary depending on formulation and manufacturing processes.

The organoleptic properties of aspirin are intrinsically linked to its chemical structure and stability. The development of the characteristic acetic acid odor serves as an important indicator of degradation, particularly in pharmaceutical quality control applications [8]. This olfactory change represents one of the earliest detectable signs of aspirin hydrolysis, making it a valuable diagnostic tool for assessing product integrity.

Melting Point and Thermal Behavior

The melting point of aspirin represents a critical physical property for identification, purity assessment, and processing considerations. Pure aspirin exhibits a melting point of 136°C [6] [9] [5], though this value can vary depending on measurement methodology and sample purity. Differential Scanning Calorimetry studies have provided more precise measurements, yielding melting points ranging from 138.5°C to 140.1°C [10] [11] [12].

Literature sources report melting point ranges between 134°C and 140°C [13] [14] [15], with this variation attributable to differences in sample purity, measurement techniques, and crystalline form. The melting point serves as an excellent indicator of aspirin purity, as impurities typically cause both depression and broadening of the melting range [13] [16]. Pure aspirin should exhibit a sharp melting point within a narrow temperature range of approximately 5°C [17].

Thermal analysis reveals that aspirin begins to decompose at approximately 140°C [6] [9], which coincides closely with its melting point. This simultaneous melting and decomposition behavior indicates that aspirin cannot be distilled or purified through simple thermal methods. The boiling point is reported as 140°C with simultaneous decomposition [9] [5] [18], emphasizing the thermal instability of the compound at elevated temperatures.

Differential Scanning Calorimetry studies have revealed fascinating insights into aspirin's thermal behavior under various heating regimes [10] [11]. When heated to 120°C, no significant thermal events occur, but subsequent cooling and reheating reveal glass transition temperatures ranging from -8°C to -32°C, depending on the thermal treatment history [10] [11]. These glass transition temperatures provide valuable information about the amorphous behavior of thermally treated aspirin.

The thermal decomposition of aspirin follows a complex two-step mechanism [12] [15] [19]. The first step, occurring between 160°C and 260°C with a maximum at 185°C, involves the elimination of acetic acid and formation of salicylic acid [15]. The second step, occurring between 295°C and 390°C with a maximum at 378°C, corresponds to further decomposition including elimination of carbon dioxide and formation of phenol [15].

| Thermal Property | Temperature (°C) | Notes | Source |

|---|---|---|---|

| Melting Point (Pure) | 136 | Pure crystalline form | [6] [9] [5] |

| Melting Point (DSC) | 138.5-140.1 | Differential Scanning Calorimetry | [10] [11] [12] |

| Melting Point Range | 134-140 | Literature variation | [13] [14] [15] |

| Decomposition Onset | ~140 | Begins decomposition | [6] [9] |

| Boiling Point | 140 (decomposes) | Simultaneous decomposition | [9] [5] [18] |

| Glass Transition | -8 to -32 | Varies with thermal treatment | [10] [11] |

Solubility Profile

The solubility characteristics of aspirin demonstrate a complex relationship with solvent polarity, temperature, and pH conditions. In water at 20°C, aspirin exhibits limited solubility of approximately 3.3 g/L [18] [20], reflecting its predominantly hydrophobic character due to the benzene ring structure. However, this solubility increases significantly with temperature, reaching 10 mg/mL at 37°C [18].

The pH-dependent solubility of aspirin represents a crucial pharmaceutical property. At low pH conditions (acidic environment), aspirin solubility increases due to the formation of the more soluble acetylsalicylate ion [20]. Conversely, at high pH conditions (basic environment), solubility decreases as aspirin molecules tend to remain in their undissociated form [20]. This pH dependence has significant implications for aspirin's bioavailability and absorption in different physiological environments.

Organic solvents generally provide superior dissolution characteristics compared to water [21] [20] [22]. Ethanol demonstrates excellent solubility for aspirin at approximately 80 mg/mL [23] [22], making it a preferred solvent for pharmaceutical preparations and analytical procedures. Dimethyl sulfoxide (DMSO) shows moderate solubility at 41 mg/mL [23], while dimethyl formamide provides approximately 30 mg/mL [23].

Acetone represents one of the most effective solvents for aspirin dissolution [24] [22], with studies indicating the highest solubility up to temperatures of 326.3 K. This exceptional solubility in acetone makes it valuable for recrystallization and purification procedures. The enhanced solubility in organic solvents reflects aspirin's amphiphilic nature, with the aromatic ring providing favorable interactions with nonpolar solvents while the carboxylic acid group maintains some polar character.

Phosphate buffer systems require careful pH control for optimal aspirin stability. At pH 7.2, aspirin solubility reaches approximately 2.7 mg/mL [23], but solutions with pH greater than 7.4 should be avoided due to accelerated hydrolysis [23]. This pH sensitivity necessitates careful formulation considerations in pharmaceutical applications.

| Solvent | Solubility | pH Dependence | Source |

|---|---|---|---|

| Water (20°C) | 3.3 g/L | Increases at low pH | [18] [20] |

| Water (37°C) | 10 mg/mL | Temperature dependent | [18] |

| Ethanol | 80 mg/mL | N/A | [23] [22] |

| DMSO | 41 mg/mL | N/A | [23] |

| Dimethyl formamide | 30 mg/mL | N/A | [23] |

| Acetone | Highest up to 326.3 K | N/A | [24] [22] |

| Phosphate Buffer (pH 7.2) | 2.7 mg/mL | Avoid pH > 7.4 | [23] |

Polymorphism

Aspirin demonstrates remarkable polymorphic behavior, with four distinct crystalline forms identified to date. This polymorphism significantly impacts the compound's physical properties, stability, and pharmaceutical performance characteristics.

Form I Structure and Properties

Form I represents the original and most thermodynamically stable polymorph of aspirin under ambient conditions [6] [25] [26]. Discovered in the 1890s during aspirin's initial development, this form has remained the predominant crystalline structure found in commercial preparations. Form I exhibits a melting point of 144.9°C [12] and demonstrates superior thermal stability compared to other polymorphic forms.

The crystal structure of Form I is characterized by centrosymmetric dimers formed through hydrogen bonding between aspirin molecules [6] [27]. In this configuration, pairs of aspirin molecules create dimers through their acetyl groups, with acidic methyl protons forming hydrogen bonds to carbonyl groups [6]. This dimer formation contributes significantly to the stability and physical properties of Form I.

Form I aspirin crystals typically exhibit a plate-like morphology when crystallized from polar solvents such as ethanol, methanol, or acetone [28]. This morphology reflects the underlying crystal structure and hydrogen bonding patterns that favor growth in specific crystallographic directions. The robust crystal structure of Form I makes it the preferred form for pharmaceutical applications due to its predictable behavior and stability characteristics.

Form II Structure and Properties

Form II aspirin was definitively characterized in 2005 [6] [25] [26], although its existence had been suspected since the 1960s. This polymorph exhibits structural similarities to Form I but demonstrates distinct differences in hydrogen bonding arrangements and thermal properties. Form II shows a lower melting point of 135.5°C [12] compared to Form I, indicating reduced thermal stability.

The crystal structure of Form II differs from Form I in its hydrogen bonding patterns. While Form I creates dimers through interactions with one neighboring molecule, Form II aspirin molecules form hydrogen bonds with two neighboring molecules [6]. This altered bonding arrangement results in different packing efficiency and stability characteristics.

Form II demonstrates metastable behavior under ambient conditions [6] [25] [26], meaning it can persist but will eventually convert to the more stable Form I under appropriate conditions. This metastability has important implications for pharmaceutical processing and storage, as conditions favoring Form II formation must be carefully controlled to prevent unexpected phase transitions.

Pure Form II aspirin can be prepared through specific crystallization procedures, including seeding batches with aspirin anhydrate at 15% weight concentration [6]. The preparation of pure Form II requires careful control of crystallization conditions and often involves co-crystallization techniques with other compounds such as levetiracetam from hot acetonitrile [6].

Forms III and IV Characteristics

Form III aspirin represents a high-pressure polymorph discovered in 2015 [6] [25]. This form can only be obtained by compressing Form I above 2 GPa pressure, making it accessible only under extreme conditions [6]. Upon pressure release, Form III reverts to Form I, indicating that it is not recoverable at ambient conditions [6]. The crystal structure of Form III has not been fully determined due to insufficient characterization techniques under high-pressure conditions [26].

Form IV aspirin, discovered in 2017 [25] [26], represents the most recent addition to aspirin's polymorphic family. This form can be obtained under ambient conditions, making it more practically relevant than Form III. Form IV exhibits higher potential energy compared to Form I [26], suggesting enhanced reactivity and potentially faster dissolution characteristics.

The discovery of Form IV resulted from serendipitous observations during studies of crystal growth from the melt [25] [26]. This form was identified through the simultaneous crystallization of banded spherulites of Form I and smooth spherulites of an unknown form during melt crystallization experiments [25]. Form IV demonstrates metastable behavior at room temperature [25], requiring specific conditions for its formation and stabilization.

Form IV aspirin is predicted to dissolve faster than conventional Form I tablets [25], potentially offering improved pharmaceutical performance through enhanced bioavailability. This faster dissolution rate could translate to more rapid onset of therapeutic effects [25], though the metastable nature of Form IV presents challenges for pharmaceutical development and stability assurance.

Polytype Classification

The relationship between aspirin polymorphs is best understood through polytype classification [6]. Forms I and II are more precisely described as polytypes rather than true polymorphs, as they contain identical two-dimensional sections distinguished only by small lateral shifts of layers [6]. This classification helps explain the structural similarities between these forms and their tendency to intergrow during crystallization.

The polytype nature of aspirin Forms I and II explains their frequent co-occurrence in crystalline samples [29] [30]. Advanced analytical techniques often reveal the presence of both polytypes within single samples, supporting the hypothesis that crystalline aspirin typically comprises intergrown domains of Forms I and II [29] [30].

Crystal structure prediction studies have provided valuable insights into the relative stability and occurrence of different aspirin polymorphs [31] [32]. These computational approaches help understand the energy landscapes governing polymorph selection and the factors influencing the formation of specific crystalline forms under various conditions.

| Form | Discovery Year | Stability | Crystal Structure | Melting Point | Source |

|---|---|---|---|---|---|

| Form I | Original (1890s) | Most stable at ambient conditions | Centrosymmetric dimers | 144.9°C | [6] [25] [26] |

| Form II | 2005 | Metastable, similar to Form I | Two neighboring molecules per dimer | 135.5°C | [6] [25] [26] |

| Form III | 2015 | High pressure only (>2 GPa) | Reverts to Form I at ambient pressure | Not determined | [6] [25] |

| Form IV | 2017 | Ambient conditions, metastable | Higher energy, faster dissolution | Not reported | [25] [26] |

Hydrogen Bonding Patterns

The hydrogen bonding characteristics of aspirin play a fundamental role in determining its crystal structure, stability, and physical properties. These interactions occur at both intramolecular and intermolecular levels, creating complex networks that define the compound's solid-state behavior.

Intramolecular hydrogen bonding in aspirin occurs between the carboxylic acid group and the ester functionality [33] [34]. These internal hydrogen bonds demonstrate bond lengths ranging from 1.806 Å to 1.849 Å [33], indicating medium-strength interactions that stabilize specific molecular conformations. The formation of six-membered and eight-membered ring structures through intramolecular hydrogen bonding significantly influences aspirin's conformational preferences and reactivity [33] [34].

Computational studies have identified multiple conformational isomers of aspirin, with those exhibiting intramolecular hydrogen bonds showing enhanced stability [34]. A six-membered-ring hydrogen-bonded conformer has been identified as the most reactive species [34], suggesting that hydrogen bonding patterns directly influence the compound's chemical behavior and biological activity.

In Form I aspirin, intermolecular hydrogen bonding creates medium-strength interactions through cyclic dimers [35] [27] [36]. These hydrogen bonds exhibit energies of approximately 10 kcal/mol [27], representing substantial stabilization forces that contribute to the crystal's mechanical properties and thermal stability. The hydrogen bonding in Form I involves spontaneous proton transfer in cyclic dimers [35] [36], indicating dynamic behavior within the crystal structure.

Form II aspirin demonstrates distinctly different hydrogen bonding patterns compared to Form I [35] [27] [36]. The intermolecular hydrogen bonds in Form II are weaker than those in Form I [35] [36], contributing to the reduced thermal stability and lower melting point observed for this polymorph. The absence of spontaneous proton transfer in Form II dimers [35] [36] reflects the altered hydrogen bonding geometry and strength in this crystalline form.

The character of hydrogen bonds in aspirin has been extensively studied using advanced computational methods [35] [36]. Born-Oppenheimer molecular dynamics studies reveal that Form I exhibits medium-strong hydrogen bonds with two proton minima in the potential function [36]. This contrasts with Form II, which shows weaker hydrogen bonding and different vibrational characteristics [36].

Quantization of oxygen-hydrogen stretching modes provides detailed insights into hydrogen bonding strength variations between polymorphic forms [35] [36]. The calculated band contours reflect the differences in hydrogen bond strengths between Form I and Form II, with Form I showing strong hydrogen bonding in cyclic dimers and Form II exhibiting medium-strength interactions [36].

The hydrogen bonding patterns in aspirin also influence its interactions with solvents and other molecules [37] [33]. In aqueous solutions, aspirin molecules adopt closed conformer structures stabilized by internal hydrogen bonds that inhibit rotational movements of the acetyl and carboxylic acid groups [37]. These structural preferences have important implications for aspirin's solubility and stability in different environments.

| Structural Feature | Description | Bond Length/Energy | Source |

|---|---|---|---|

| Intramolecular H-bonds | Between COOH and ester groups | 1.806-1.849 Å | [33] [34] |

| Intermolecular H-bonds (Form I) | Medium-strong, cyclic dimers | Strong hydrogen bonding | [35] [27] [36] |

| Intermolecular H-bonds (Form II) | Weaker than Form I | Medium-strong | [35] [27] [36] |

| H-bond strength (Form I) | 10 kcal/mol | 10 kcal/mol | [27] |

| H-bond strength (Form II) | Weaker than Form I | Less than Form I | [35] [36] |

Crystal Lattice Arrangements

The crystal lattice arrangements of aspirin represent sophisticated three-dimensional networks that determine the compound's macroscopic physical properties. Aspirin crystallizes as a molecular crystal [38] [39] with well-defined lattice structures that have been extensively characterized using X-ray diffraction techniques.

The original crystal structure determination of aspirin was accomplished in the 1960s using three-dimensional X-ray diffraction methods [40] [41]. This pioneering work revealed the molecular arrangements within the crystal lattice and provided fundamental insights into the compound's structural organization. The crystal structure shows a regular, spatially periodic arrangement of molecules [39] that creates the characteristic physical properties observed in bulk aspirin samples.

Aspirin adopts a monoclinic crystal system [42] [41] with specific space group symmetries that define the molecular packing arrangements. The crystal lattice parameters have been precisely determined through modern diffractometry techniques [42] [43], providing detailed information about unit cell dimensions and molecular positioning within the crystal structure.

The crystal packing of aspirin is dominated by hydrogen bonding interactions that create extended networks throughout the lattice [44]. These hydrogen bonding networks contribute significantly to the mechanical properties and thermal stability of the crystalline material. The interlaced arrangement of hydrophilic hydroxyl groups and hydrophobic phenyl groups [44] creates stable surface structures that influence crystal growth and morphology.

Different crystal faces of aspirin exhibit distinct properties and growth characteristics [44]. The (010) surface maintains robust lattice order and allows for molecule-by-molecule growth [44], making it favorable for crystal development. The (001) surface shows complete loss of lattice structure unless molecules are paired before solvent contact [44], requiring layer-by-layer growth mechanisms. The (100) surface, populated with hydroxyl groups [44], demonstrates hydrophilic character that favors interactions with polar solvents.

The crystal lattice arrangements directly influence aspirin's morphological characteristics during crystallization [28]. Aspirin crystallizes to plate-shaped crystals in polar solvents such as ethanol, methanol, or acetone [28], while needle-shaped crystals form when crystallized from non-polar environments [28]. These morphological differences reflect the underlying lattice preferences and growth kinetics under various crystallization conditions.

Advanced computational studies have provided detailed insights into crystal lattice energetics and stability [44] [45]. Molecular dynamics simulations reveal how different solvents affect crystal face stability and growth mechanisms [44]. These studies demonstrate that lattice arrangements influence not only static properties but also dynamic behaviors such as crystal growth rates and face development preferences.

The polymorphic forms of aspirin exhibit different lattice arrangements despite their overall structural similarities [26] [29]. Form IV aspirin shows a crystal structure built by two symmetrically independent molecules with distinct dimer orientations in the ac plane [26]. This arrangement creates two similar layers that are influenced by different neighboring layer arrangements [26], contributing to the unique properties of this polymorphic form.

Raman spectroscopy and other vibrational techniques have provided complementary information about lattice dynamics and molecular motions within aspirin crystals [29] [30]. These studies reveal information about vibrational modes, structural disorder, and temperature-dependent behaviors that reflect the underlying lattice arrangements and their influence on physical properties.

The relationship between crystal lattice arrangements and pharmaceutical properties represents an area of ongoing research interest [25]. Understanding how different lattice structures influence dissolution rates, stability, and bioavailability provides crucial information for pharmaceutical development and formulation optimization.

| Crystal Property | Description | Measurement Method | Source |

|---|---|---|---|

| Crystal System | Monoclinic | X-ray diffraction | [42] [41] |

| Lattice Type | Molecular crystal | Structural analysis | [38] [39] |

| Surface Properties | (010) face most stable | Molecular dynamics | [44] |

| Growth Mechanism | Molecule-by-molecule on (010) | Computational modeling | [44] |

| Morphology in Polar Solvents | Plate-shaped crystals | Crystallization studies | [28] |

| Morphology in Non-polar Solvents | Needle-shaped crystals | Crystallization studies | [28] |

The comprehensive analysis of aspirin's physical properties reveals a complex and fascinating compound whose characteristics are intimately linked to its molecular structure and crystalline arrangements. From its basic appearance and organoleptic properties to its sophisticated polymorphic behavior and hydrogen bonding patterns, aspirin demonstrates the intricate relationships between molecular architecture and macroscopic properties. The thermal behavior, solubility characteristics, and crystal lattice arrangements all contribute to aspirin's unique profile as both a pharmaceutical compound and a subject of scientific investigation.

The identification of multiple polymorphic forms, each with distinct properties and stability characteristics, highlights the importance of understanding crystalline arrangements in pharmaceutical applications. The hydrogen bonding patterns that govern these crystal structures directly influence critical properties such as dissolution rates, thermal stability, and mechanical behavior.

Modern analytical techniques continue to reveal new insights into aspirin's physical properties, from advanced thermal analysis methods that probe decomposition mechanisms to sophisticated crystallographic techniques that elucidate polymorphic relationships. These ongoing investigations ensure that our understanding of this fundamental pharmaceutical compound continues to evolve, providing new opportunities for optimized formulations and enhanced therapeutic applications.

The study of aspirin's physical properties serves as an excellent model for understanding structure-property relationships in pharmaceutical compounds. The wealth of available data and the continued research interest in this compound make it an ideal system for developing and validating new analytical methods and theoretical approaches. As pharmaceutical science continues to advance, the detailed characterization of compounds like aspirin provides the foundation for rational drug design and formulation development.

Purity

Physical Description

Odorless, colorless to white, crystal-line powder. [aspirin] [Note: Develops the vinegar-like odor of acetic acid on contact with moisture.]

Solid

COLOURLESS-TO-WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

Odorless, colorless to white, crystal-line powder.

Color/Form

Colorless to white, crystalline powder.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

284 °F (decomposes)

284 °F (Decomposes)

Flash Point

Heavy Atom Count

Density

1.40

1.4 g/cm³

1.35

LogP

1.19 (LogP)

log Kow = 1.19

1.19

Odor

Odorless [Note: Develops the vinegar-like odor of acetic acid on contact with moisture].

Decomposition

140 °C

Appearance

Melting Point

138-140

135 °C (rapid heating)

135 °C

275 °F

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 181 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 180 of 181 companies with hazard statement code(s):;

H302 (92.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (37.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Salicylates are indicated to relieve myalgia, musculoskeletal pain, and other symptoms of nonrheumatic inflammatory conditions such as athletic injuries, bursitis, capsulitis, tendinitis, and nonspecific acute tenosynovitis. /Included in US product labeling/

Salicylates are indicated for the symptomatic relief of acute and chronic rheumatoid arthritis, juvenile arthritis, osteoarthritis, and related rheumatic diseases. Aspirin is usually the first agent to be used and may be the drug of choice in patients able to tolerate prolonged therapy with high doses. These agents do not affect the progressive course of rheumatoid arthritis. Concurrent treatment with a glucocorticoid or a disease-modifying antirheumatic agent may be needed, depending on the condition being treated and patient response. /Included in US product labeling/

Salicylates are also used to reduce arthritic complications associated with systemic lupus erythematosus. /Salicylates; NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for ACETYLSALICYLIC ACID (12 total), please visit the HSDB record page.

Pharmacology

Aspirin is an orally administered non-steroidal antiinflammatory agent. Acetylsalicylic acid binds to and acetylates serine residues in cyclooxygenases, resulting in decreased synthesis of prostaglandin, platelet aggregation, and inflammation. This agent exhibits analgesic, antipyretic, and anticoagulant properties.

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A01 - Stomatological preparations

A01A - Stomatological preparations

A01AD - Other agents for local oral treatment

A01AD05 - Acetylsalicylic acid

B - Blood and blood forming organs

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AC - Platelet aggregation inhibitors excl. heparin

B01AC06 - Acetylsalicylic acid

N - Nervous system

N02 - Analgesics

N02B - Other analgesics and antipyretics

N02BA - Salicylic acid and derivatives

N02BA01 - Acetylsalicylic acid

Mechanism of Action

Produce analgesia through a peripheral action by blocking pain impulse generation and via a central action, possibly in the hypothalamus. The peripheral action may predominate and probably involves inhibition of the synthesis or prostaglandins, and possibly inhibition of the synthesis and/or actions of other substances, which sensitize pain receptors to mechanical or chemical stimulation. /Salicylates/

May produce antipyresis by acting centrally on the hypothalamic heat-regulating center to produce peripheral vasodilation resulting in increased cutaneous blood flow, sweating, and heat loss. The central action may involve inhibition of prostaglandin synthesis in the hypothalamus; however, there is some evidence that fevers caused by endogenous pyrogens that do not act via a prostaglandin mechanism may also respond to salicylate therapy. /Salicylates/

CNS ... ESP NUCLEI LOCATED IN HYPOTHALAMUS PLAYS MAJOR ROLE IN REGULATION OF PERIPHERAL MECHANISMS CONCERNED WITH BODY HEAT PRODN & LOSS. WITH SALICYLATES, HEAT PRODN IS NOT INHIBITED, BUT HEAT LOSS IS INCR BY INCR PERIPHERAL BLOOD FLOW & PERSPIRATION. /SALICYLATES/

Aspirin acetylates prostaglandin endoperoxide synthase (prostaglandin G/H-synthase) and irreversibly inhibits its cyclooxygenase (COX) activity. The enzyme catalyzes the conversion of arachidonic acid to PGH2, the first committed step in prostanoid biosynthesis. Two isoforms of prostaglandin endoperoxide synthase exist, PGHS-1 and PGHS-2 (also referred to as COX-1 and COX-2, respectively). PGHS-1 (COX-1) is expressed constitutively in most cell types, including platelets. PGHS-2 (COX-2) is undetectable in most mammalian cells, but its expression can be induced rapidly in response to mitogenic and inflammatory stimuli. Aspirin is a relatively selective inhibitor of platelet PGHS-1 (cyclooxygenase-1, COX-1). The existence of 2 isoenzymes with different aspirin sensitivities, coupled with extremely different recovery rates of their cyclooxygenase (COX) activity following inactivation by aspirin, at least partially explains the different dosage requirements and durations of aspirin effects on platelet function versus the drug's analgesic and anti-inflammatory effects. Human platelets and vascular endothelial cells process PGH2 to produce thromboxane A2 and prostacyclin (epoprostenol, PGI2), respectively. Thromboxane A2 induces platelet aggregation and vasoconstriction, while prostacyclin inhibits platelet aggregation and induces vasodilation. Aspirin is antithrombotic in a wide range of doses inhibiting thromboxane A2 and prostacyclin.

For more Mechanism of Action (Complete) data for ACETYLSALICYLIC ACID (12 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

2.52X10-5 mm Hg at 25 °C (calc)

Vapor pressure, Pa at 25 °C: ~ 0.004

0 mmHg (approx)

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

Excretion of salicylates occurs mainly through the kidney, by the processes of glomerular filtration and tubular excretion, in the form of free salicylic acid, salicyluric acid, and, additionally, phenolic and acyl glucuronides. Salicylate can be found in the urine soon after administration, however, the entire dose takes about 48 hours to be completely eliminated. The rate of salicylate is often variable, ranging from 10% to 85% in the urine, and heavily depends on urinary pH. Acidic urine generally aids in reabsorption of salicylate by the renal tubules, while alkaline urine increases excretion. After the administration of a typical 325mg dose, the elimination of ASA is found to follow first order kinetics in a linear fashion. At high concentrations, the elimination half-life increases.

This drug is distributed to body tissues shortly after administration. It is known to cross the placenta. The plasma contains high levels of salicylate, as well as tissues such as spinal, peritoneal and synovial fluids, saliva and milk. The kidney, liver, heart, and lungs are also found to be rich in salicylate concentration after dosing. Low concentrations of salicylate are usually low, and minimal concentrations are found in feces, bile, and sweat.

The clearance rate of acetylsalicylic acid is extremely variable, depending on several factors. Dosage adjustments may be required in patients with renal impairment. The extended-release tablet should not be administered to patients with eGFR of less than 10 mL/min.

The materno-fetal transfer of salicylic acid and its distribution in the fetal organism was investigated in women of early pregnancy. Acetylsalicylic acid was administered orally in a single dose or in repeated doses at different times before legal interruption. The mean passage rates were about 6-15%. They were independent of the maternal serum concentrations of salicylic acid. The distribution of salicylic acid on the fetal liver, intestine, kidneys, lungs and brain was different. All fetal organs (9th to 15th week of gestation) studied exhibit an acetylsalicylic acid-splitting esterase activity. The esterase activity of the fetal liver was about 30% of the hydrolytic activity of the adult liver. The esterase activity was mainly located in the 105 000 X g-supernatant of cell homogenates.

Approximately 80-100% of an oral dose of aspirin is absorbed from the GI tract. However, the actual bioavailability of the drug as unhydrolyzed aspirin is lower since aspirin is partially hydrolyzed to salicylate in the GI mucosa during absorption and on first pass through the liver. There are relatively few studies of the bioavailability of unhydrolyzed aspirin. In one study in which aspirin was administered IV and as an oral aqueous solution, it was shown that the solution was completely absorbed but only about 70% reached the systemic circulation as unhydrolyzed aspirin. In another study in which aspirin was administered IV and orally as capsules, only about 50% of the oral dose reached the systemic circulation as unhydrolyzed aspirin. There is some evidence that the bioavailability of unhydrolyzed aspirin from slowly absorbed dosage forms (e.g., enteric-coated tablets) may be substantially decreased. Food does not appear to decrease the bioavailability of unhydrolyzed aspirin or salicylate; however, absorption is delayed and peak serum aspirin or salicylate concentration may be decreased. There is some evidence that absorption of salicylate following oral administration may be substantially impaired or is highly variable during the febrile phase of Kawasaki disease.

A 52 year-old woman ingested approximately 300 tablets (325 mg) of aspirin in a suicide attempt. ... The concentrations of salicylic acid in heart and femoral blood were 1.1 mg/mL and 1.3 mg/mL, respectively; the results were far higher than the lethal level. The concentration of salicylic acid was 0.3-0.4 mg/g in brain, 0.9-1.4 mg/g in lung, 0.6-0.8 mg/g in liver and 0.9 mg/mL in kidney.

The study was undertaken to determine the distribution of aspirin and its metabolites in the semen of humans after an oral dose of aspirin. Each of seven healthy male volunteers was given a single oral dose of 975 mg of aspirin on an empty stomach together with 200 mL of water. Timed samples of blood and semen were obtained from each subject, and the concentrations of aspirin, salicylic acid, and salicyluric acid determined by a specific high-performance liquid chromatographic assay. The mean peak concentration of aspirin was 6.5 micrograms/mL in plasma (range, 4.9-8.9 micrograms/mL), reached in 26 minutes (range, 13-33 minutes). The half-life of aspirin was 31 minutes. The concentration ratio of aspirin (semen/plasma) was 0.12 (except for one subject in whom it was 0.025). The mean peak concentration of salicylate in plasma was 49 micrograms/mL (range, 42-62 micrograms/mL), reached in 2.5 hours (range, 2.0-2.8 hours). Salicylate distributed rapidly into semen and maintained a concentration ratio (semen/plasma) of 0.15. Salicyluric acid (the glycine conjugate of salicylic acid) was found in the semen. Its high concentration in some subjects' semen (four times the concurrent plasma concentration) was attributed to contamination of semen sample with residual urine, containing salicylurate, in the urethra of those who urinated after the dose of aspirin. Possible side effects of aspirin and salicylate in semen include adverse effects on fertility, male-medicated teratogenesis, dominant lethal mutations, and hypersensitivity reactions in the recipients.

For more Absorption, Distribution and Excretion (Complete) data for ACETYLSALICYLIC ACID (12 total), please visit the HSDB record page.

Metabolism Metabolites

Acetylsalicylic acid is hydrolyzed in the stomach and in blood to salicylic acid and acetic acid; ... .

MAJOR URINARY METABOLITES OF ASPIRIN INCL SALICYLURONIC ACID ... SALICYL-O-GLUCURONIDE ... & SALICYL ESTER GLUCURONIDE ... & FREE SALICYLIC ACID ... .

A 52 year-old woman ingested approximately 300 tablets (325 mg) of aspirin in a suicide attempt. /Investigators/ analyzed the concentrations of salicylic acid (SA) and salicyluric acid (SUA) in body fluids and organs using a modified previous high-performance liquid chromatographic method. The concentrations of SA in heart and femoral blood were 1.1 mg/mL and 1.3 mg/mL, respectively; the results were far higher than the lethal level. The concentration of SA was 0.3-0.4 mg/g in brain, 0.9-1.4 mg/g in lung, 0.6-0.8 mg/g in liver and 0.9 mg/mL in kidney.

Acetylsalicylic acid is rapidly hydrolyzed primarily in the liver to salicylic acid, which is conjugated with glycine (forming salicyluric acid) and glucuronic acid and excreted largely in the urine. Half Life: The plasma half-life is approximately 15 minutes; that for salicylate lengthens as the dose increases: doses of 300 to 650 mg have a half-life of 3.1 to 3.2 hours; with doses of 1 gram, the half-life is increased to 5 hours and with 2 grams it is increased to about 9 hours.

Wikipedia

Ampicillin

Drug Warnings

Especially careful monitoring of the serum salicylate concentration is recommended in pediatric patients with Kawasaki disease. Absorption of aspirin is impaired during the early febrile stage of the disease; therapeutic anti-inflammatory plasma salicylate concentrations may be extremely difficult to achieve. Also, as the febrile stage passes, absorption is improved; salicylate toxicity may occur if dosage is not readjusted.

Requirements of Vitamin K may be increased in patients receiving high doses of salicylate. /Salicylate/

IF RENAL FUNCTION IS COMPROMISED IN SALICYLATE INTOXICATION, POTASSIUM LOST FROM CELLS ACCUMULATES IN EXTRACELLULAR FLUID & POTASSIUM INTOXICATION MAY OCCUR.

For more Drug Warnings (Complete) data for ACETYLSALICYLIC ACID (21 total), please visit the HSDB record page.

Biological Half Life

15 to 20 minutes (for intact molecule); rapidly hydrolyzed to salicylate. In breast milk (as salicylate): 3.8 to 12.5 hours (average 7.1 hours) following a single 650 mg dose of aspirin.

Cats are deficient in glucuronyl transferase and have a prolonged excretion of aspirin (the half-life in cats is 37.5 hr).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Manufacture from salicylic acid and acetic anhydride. ... Crystallization from acetone..

General Manufacturing Information

Acetylsalicylic acid otherwise known as aspirin, has been the most widely used over the counter drug.

Analytic Laboratory Methods

GENERAL SAMPLE, SPECTROPHOTOMETRY.

Analyte: aspirin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: aspirin; matrix: chemical identification; procedure: dissolution in water; reaction with ferric chloride to produce a violet-red color

For more Analytic Laboratory Methods (Complete) data for ACETYLSALICYLIC ACID (29 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: acetylsalicylic acid; matrix: blood (serum); procedure: capillary electrophoresis with ultraviolet detection at 210 nm

Analyte: acetylsalicylic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 237 nm; limit of quantitation: 20 ng/mL

Analyte: acetylsalicylic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm

For more Clinical Laboratory Methods (Complete) data for ACETYLSALICYLIC ACID (8 total), please visit the HSDB record page.

Storage Conditions

Interactions

The possibility should be considered that additive or multiple effects leading to impaired blood clotting and/or increased risk of bleeding may occur if a salicylate, especially aspirin, is used concurrently with any medication having a significant potential for causing hypoprothrombinemia, thrombocytopenia, or gastrointestinal ulceration or hemorrhage.

Aspirin may decrease the bioavailability of many nonsteroidal anti-inflammatory drugs (NSAIDs), including diflunisal, fenoprofen, indomethacin, meclofenamate, piroxicam (up to 80% of the usual plasma concentration), and the active sulfide metabolite of sulindac; aspirin has also been shown to decrease the protein binding and increase the plasma clearance of ketoprofen, and to decrease the formation and excretion of ketoprofen conjugates. Concurrent use of other NSAIDs with aspirin may also increase the risk of bleeding at sites other than the gastrointestinal tract because of additive inhibition of platelet aggregation.

Concurrent use of these medications /alcohol or other nonsteroidal anti-inflammatory drugs (NSAIDs)/ with a salicylate may increase the risk of gastrointestinal side effects, including ulceration and gastrointestinal blood loss; also, concurrent use of a salicylate with an NSAID may increase the risk of severe gastrointestinal side effects without providing additional symptomatic relief and is therefore not recommended. /Salicylate/

For more Interactions (Complete) data for ACETYLSALICYLIC ACID (21 total), please visit the HSDB record page.

Stability Shelf Life

In aqueous solutions, aspirin is most stable at a pH of 2-3, less stable at a pH of 4-8, and least stable at a pH less than 2 or greater than 8. In a saturated aqueous solution at a pH of 5-7, aspirin is almost completely hydrolyzed within 1 week at 25 °C.

Dates

[Rivaroxaban with aspirin for the secondary prevention of cardiovascular events in Chinese patients with stable cardiovascular diseases: subgroup analysis of COMPASS]

Y Liang, Z B Gong, K J Lou, L S Liu, J ZhuPMID: 34530594 DOI: 10.3760/cma.j.cn112148-20210319-00247

Abstract

This analysis was performed to evaluate the efficacy and the safety of rivaroxaban-aspirin combination therapy in secondary prevention of major adverse cardiovascular events in Chinese patients enrolled in the COMPASS trial.COMPASS was a prospective, international multi-center and randomized controlled trial. From September 2014 to February 2017, 1 086 patients with stable coronary artery disease and peripheral artery diseases were recruited from 31 centers in China. Patients were randomly assigned to separately receive the therapy of rivaroxaban (2.5 mg twice a day) plus aspirin (100 mg once a day,) group (

=366), rivaroxaban (5 mg twice a day) alone group (

=365), and aspirin (100 mg once a day) alone group (

=355). Baseline information such as age, sex, etc. of all three groups was collected. Finally, 1 081 patients were followed up successfully, with the follow-up rate 99.5% and the average follow-up time was 19 months. The primary efficacy endpoint was the composite of cardiovascular death, myocardial infarction and stroke. The primary safety endpoint was major bleeding evaluated by modified International Society on Thrombosis and Haemostasis criteria.

Age of patients was (64.2±8.3) years and there were 293 male in rivaroxaban plus aspirin group. Age of patients was (63.8±9.0) years, and there were 301 male patients in rivaroxaban alone group. Age of patients was (63.6±8.8) years, and there were 282 male patients in the aspirin alone group. The incidences of primary efficacy endpoint occurred in 9 cases (1.5%) in rivaroxaban with aspirin group, 21 cases (3.7%) in rivaroxaban alone group and 14 cases (2.5%) in aspirin alone group. Meanwhile, the incidences of primary safety endpoint occurred in 6 cases (1.0%) in rivaroxaban with aspirin group, 9 cases (1.6%) in rivaroxaban alone group and 7 cases (1.2%) in aspirin alone group. The net clinical benefit events were 10 cases (1.7%) in rivaroxaban with aspirin group, 22 cases (3.9%) in rivaroxaban alone group and 15 cases (2.7%) in aspirin alone group (

>0.5%).

The combination of rivaroxaban with aspirin can be safe and effectively used for the secondary prevention in Chinese patients with stable coronary artery disease and peripheral artery diseases.

Clinical efficacy of aspirin combination treatment in the treatment of coronary heart disease and its effect on inflammatory factors: a systematic review and meta-analysis

Ping Mao, Xiaowei Liu, Yingzheng Weng, Lijiang Tang, Yimin TangPMID: 34488373 DOI: 10.21037/apm-21-1648

Abstract

As the mainstay treatment for coronary heart disease (CHD), aspirin alone is reported to be less effective than in combination when treating CHD. The aim of this analysis was to systematically evaluate the efficacy and safety of aspirin in combination with other drugs for the treatment of CHD, as well as its effect on the levels of inflammatory factors.Electronic databases were searched from 2011 to 2021 and randomized controlled trials (RCTs) on aspirin in CHD patients were included in our study. Data was statistically analyzed using Stata 16.0 (StataCorp).

A total of 13 RCTs were included, with a total of 1,442 patients. Compared with control group (aspirin alone) group, the response rate in the treatment group (aspirin in combination with other drugs) was significantly improved [odds ratio (OR) =5.11; 95% confidence interval (CI): 3.56-7.35], while the incidence of adverse reactions was markedly decreased (OR =0.36; 95% CI: 0.25-0.53). Before treatment, no significant differences were identified in the levels of inflammatory factors between the groups The inflammatory factors included C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). After treatment, CRP and TNF-α levels were significantly lower in both groups compared with those before treatment. However, there was no statistically significant difference in IL-6 levels after treatment between the groups.

Aspirin is effective in the treatment of CHD, both alone and in combination. However, the latter has higher clinical efficacy and safety, and can significantly reduce the level of inflammatory factors in CHD patients.

For which HIV Patients Aspirin and Statins are Good?

Théo Pezel, Layde R Paim, Otávio R Coelho-FilhoPMID: 34495235 DOI: 10.36660/abc.20210560

Abstract

[Current opportunities for secondary prevention of atherothrombotic stroke]

M Yu MaksimovaPMID: 34481444 DOI: 10.17116/jnevro202112108197

Abstract

The article is devoted to an urgent medical and social problem - secondary prevention of atherothrombotic stroke and contains current evidence on the use of combined antiplatelet and anticoagulant therapy. In the COMPASS study, the dual-pathway thrombosis inhibition scheme using rivaroxaban in combination with acetylsalicylic acid (ASA) compared with ASA monotherapy demonstrated in patients with established atherosclerotic diseases of the circulatory system, a decrease in the total risk of stroke, death from cardiovascular causes and myocardial infarction by 24%; reduced risk of recurrent stroke by 67%. The incidence of repeated ischemic stroke (IS) in the combination therapy group was 1.1% per year, in the ASA group - 3.4% per year. The total incidence of adverse outcomes included in the combined indicator «net clinical benefit» in the rivaroxaban group in combination with ASA was 20% lower than in the ASA group and confirms the advantages of combination therapy in the prevention of recurrent noncardioembolic IS.[Anti-Platelet and Anti-Coagulant Drugs]

Kazuo KitagawaPMID: 34462368 DOI: 10.11477/mf.1416201874

Abstract

Antithrombotic therapy is essential for secondary stroke prevention. Clinical practice guidelines recommend anticoagulant and antiplatelet drug administration as first-line therapy for cardioembolic stroke and non-cardioembolic infarction, respectively. Direct oral anticoagulants represent first-choice treatment for cardioembolism secondary to non-valvular atrial fibrillation owing to few hemorrhagic complications associated with this therapy. However, warfarin with optimal control of the international normalized ratio for standardization of prothrombin time is preferred in patients with kidney dysfunction, artificial valve implantation, valvular heart disease, and cardiomyopathy. Antiplatelet drugs, including aspirin, clopidogrel, and cilostazol are used in patients with non-cardioembolic infarction. Dual antiplatelet agents, including aspirin and clopidogrel, are recommended during the acute stage because of the high risk of recurrent ischemic stroke. In contrast, a single antiplatelet drug is recommended during the chronic stage to avoid the risk of intracranial hemorrhage.Editorial: aspirin and NSAID for chemoprevention of hepatocellular carcinoma-ready for their use?

Leonardo Gomes Da Fonseca, Alejandro FornerPMID: 34425013 DOI: 10.1111/apt.16556

Abstract

Editorial: aspirin and NSAID for chemoprevention of hepatocellular carcinoma - ready for their use? Authors' reply

Mark Danta, Regina Zi Hwei Tan, Ian Lockart, Christina Abdel ShaheedPMID: 34425011 DOI: 10.1111/apt.16568

Abstract

Safety of transrectal ultrasound-guided prostate biopsy in patients receiving aspirin: An update meta-analysis including 3373 patients

Di Chen, Gang Liu, Yurun Xie, Changsheng Chen, Zhihua Luo, Yujun LiuPMID: 34449467 DOI: 10.1097/MD.0000000000026985

Abstract

The management of aspirin before transrectal prostate puncture-guided biopsy continues to be controversial. The conclusions in newly published studies differ from the published guideline. Therefore, an updated meta-analysis was performed to assess the safety of continuing to take aspirin when undergoing a transrectal ultrasound-guided prostate biopsy (TRUS-PB).We searched the following databases for relevant literature from their inception to October 30, 2020: PubMed, EMBASE, Cochrane Central Register of Controlled Trials, Medline, Web of Science, Sinomed, Chinese National Knowledge Internet, and WANGFANG. Studies that compared the bleeding rates between aspirin that took aspirin and non-aspirin groups were included. The quality of all included studies was evaluated using the Newcastle-Ottawa Scale. Revman Manger version 5.2 software was employed to complete the meta-analysis to assess the risk of hematuria, hematospermia, and rectal bleeding.

Six articles involving 3373 patients were included in this meta-analysis. Our study revealed that compared with the non-aspirin group, those taking aspirin exhibited a higher risk of rectal bleeding after TRUS-PB (risk ratio [RR] = 1.27, 95% confidence interval [CI] [1.09-1.49], P = .002). Also, the meta-analysis results did not reveal any significant difference between the 2 groups for the risk of hematuria (RR = 1.02, 95%CI [0.91-1.16], P = .71) and hematospermia (RR = 0.93, 95%CI [0.82-1.06], P = .29).

Taking aspirin does not increase the risk of hematuria and hematospermia after TRUS-PB. However, the risk of rectal bleeding, which was slight and self-limiting, did increase. We concluded that it was not necessary to stop taking aspirin before undergoing TRUS-PB.

Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514

Lidia Moreira Lima, Tiago Fernandes da Silva, Carlos Eduardo da Silva Monteiro, Cristiane Aparecida-Silva, Walfrido Bispo Júnior, Aline Cavalcanti de Queiroz, Magna Suzana Alexandre-Moreira, Gisele Zapata-Sudo, Eliezer J BarreiroPMID: 34443416 DOI: 10.3390/molecules26164828

Abstract

Acylhydrazones are still an important framework to the design of new bioactive compounds. As treatment of chronic pain represents a clinical challenge, we decided to modify the structure of LASSBio-1514 (), previously described as anti-inflammatory and analgesic prototype. Applying the homologation as a strategy for molecular modification, we designed a series of cyclopentyl- (

-

), cyclobutyl- (

-

), and cyclopropylacylhydrazones (

-

) that were synthetized and evaluated in murine models of inflammation and pain. A comparison of their in silico physicochemical and drug-like profile was conducted, as well as their anti-inflammatory and analgesic effect. Compounds

(LASSBio-1755) and

(LASSBio-1757) displayed excellent in silico drug-like profiles and were identified as new analgesic lead-candidates in acute and chronic model of pain, through oral administration.

CRISTAL (a cluster-randomised, crossover, non-inferiority trial of aspirin compared to low molecular weight heparin for venous thromboembolism prophylaxis in hip or knee arthroplasty, a registry nested study): statistical analysis plan

Verinder Singh Sidhu, Thu-Lan Kelly, Nicole Pratt, Steven Graves, Rachelle Buchbinder, Justine Naylor, Richard de Steiger, Ilana Ackerman, Sam Adie, Michelle Lorimer, Durga Bastiras, Kara Cashman, Ian HarrisPMID: 34429127 DOI: 10.1186/s13063-021-05486-0

Abstract

This a priori statistical analysis plan describes the analysis for CRISTAL.CRISTAL (cluster-randomised, crossover, non-inferiority trial of aspirin compared to low molecular weight heparin for venous thromboembolism prophylaxis in hip or knee arthroplasty, a registry nested study) aims to determine whether aspirin is non-inferior to low molecular weight heparin (LMWH) in preventing symptomatic venous thromboembolism (VTE) following hip arthroplasty (HA) or knee arthroplasty (KA). The study is nested within the Australian Orthopaedic Association National Joint Replacement Registry. The trial was commenced in April 2019 and after an unplanned interim analysis, recruitment was stopped (December 2020), as the stopping rule was met for the primary outcome. The clusters comprised hospitals performing > 250 HA and/or KA procedures per annum, whereby all adults (> 18 years) undergoing HA or KA were recruited. Each hospital was randomised to commence with aspirin, orally, 85-150 mg daily or LMWH (enoxaparin), 40 mg, subcutaneously, daily within 24 h postoperatively, for 35 days after HA and 14 days after KA. Crossover was planned once the registration target was met for the first arm. The primary end point is symptomatic VTE within 90 days. Secondary outcomes include readmission, reoperation, major bleeding and death within 90 days, and reoperation and patient-reported pain, function and health status at 6 months. The main analyses will focus on the primary and secondary outcomes for patients undergoing elective primary total HA and KA for osteoarthritis. The analysis will use an intention-to-treat approach with cluster summary methods to compare treatment arms. As the trial stopped early, analyses will account for incomplete cluster crossover and unequal cluster sizes.

This paper provides a detailed statistical analysis plan for CRISTAL.

Australian and New Zealand Clinical Trials Registry ACTRN12618001879257 . Registered on 19/11/2018.